molecular formula C12H19N3O2 B2446989 tert-butyl 2-(1H-pyrazol-4-yl)pyrrolidine-1-carboxylate CAS No. 1860028-24-5

tert-butyl 2-(1H-pyrazol-4-yl)pyrrolidine-1-carboxylate

Cat. No. B2446989
CAS RN: 1860028-24-5
M. Wt: 237.303
InChI Key: LBNUWTQWUYDRNB-UHFFFAOYSA-N
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Description

Tert-butyl 2-(1H-pyrazol-4-yl)pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1860028-24-5 . It has a molecular weight of 237.3 and its IUPAC name is tert-butyl 2-(1H-pyrazol-4-yl)pyrrolidine-1-carboxylate .


Molecular Structure Analysis

The molecular structure of tert-butyl 2-(1H-pyrazol-4-yl)pyrrolidine-1-carboxylate can be represented by the InChI code: 1S/C12H19N3O2/c1-12(2,3)17-11(16)15-6-4-5-10(15)9-7-13-14-8-9/h7-8,10H,4-6H2,1-3H3, (H,13,14) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

Tert-butyl 2-(1H-pyrazol-4-yl)pyrrolidine-1-carboxylate is an oil at room temperature . It has a molecular weight of 237.3 . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis of Ceftolozane

This compound is an important intermediate product in the synthesis of ceftolozane . Ceftolozane is a new intravenous fifth-generation cephalosporin antibiotic derived from the structural modification of FK518 . It has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa in in vivo and in vitro tests .

Anti-inflammatory Research

A series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized . The final target compounds were screened for their anti-inflammatory effect through their ability to inhibit NO and PGE 2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10 μM concentration .

Suzuki Coupling

This compound is used as a reagent for Suzuki Coupling , a type of palladium-catalyzed cross coupling reaction, which is widely used in organic synthesis for the creation of carbon-carbon bonds.

Copper-catalyzed Azidation

It is also used as a reagent for copper-catalyzed azidation , a process that introduces an azide group into a molecule. This reaction is useful in the synthesis of various organic compounds, including pharmaceuticals and polymers.

Antibacterial Activities

The compound has been screened in vitro at concentrations of 10 μg/disc for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .

Preparation of Selective Quinazolinyl-phenol Inhibitors

It is used in the preparation of selective quinazolinyl-phenol inhibitors of CHK1 , which are potential antitumors and radioprotectants.

7. Stereoselective Synthesis of Selective Cathepsin Inhibitors The compound is used in the stereoselective synthesis of selective Cathepsin inhibitors . Cathepsins are a group of protease enzymes, and inhibitors of these enzymes have potential therapeutic applications in cancer, autoimmune diseases, and other conditions.

Synthesis of Other Pyrazole Derivatives

The compound is used in the synthesis of other pyrazole derivatives . These derivatives have a wide range of applications in medicinal chemistry, including as anti-inflammatory, antibacterial, antifungal, antiviral, anticancer, and antidiabetic agents.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319 , which correspond to harmful if swallowed, causes skin irritation, and causes serious eye irritation, respectively. Precautionary statements include P264, P270, P280, P301, P302, P305, P312, P313, P321, P330, P332, P337, P338, P351, P352, P362 , which provide guidance on prevention, response, storage, and disposal.

properties

IUPAC Name

tert-butyl 2-(1H-pyrazol-4-yl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-6-4-5-10(15)9-7-13-14-8-9/h7-8,10H,4-6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNUWTQWUYDRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CNN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 2-(1H-pyrazol-4-yl)pyrrolidine-1-carboxylate

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